molecular formula C8H10ClN5 B1200820 4-Chlorophenylbiguanide CAS No. 5304-59-6

4-Chlorophenylbiguanide

Cat. No.: B1200820
CAS No.: 5304-59-6
M. Wt: 211.65 g/mol
InChI Key: HTYFFCPFVMJTKM-UHFFFAOYSA-N
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Description

4-Chlorophenylbiguanide is a chemical compound with the molecular formula C8H12ClN5. It is known for its role as an allosteric agonist and modulator of the 5-HT3 receptor and an antagonist of the α2A-adrenergic receptor . This compound has significant applications in scientific research, particularly in the fields of neuropharmacology and medicinal chemistry.

Scientific Research Applications

4-Chlorophenylbiguanide has diverse applications in scientific research:

Mechanism of Action

Safety and Hazards

4-Chlorophenylbiguanide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenylbiguanide typically involves the reaction of 4-chloroaniline with cyanoguanidine under acidic conditions. The reaction proceeds as follows:

    Starting Materials: 4-chloroaniline and cyanoguanidine.

    Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid.

    Procedure: The 4-chloroaniline is dissolved in an acidic solution, followed by the addition of cyanoguanidine. The mixture is heated to facilitate the reaction, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Large quantities of 4-chloroaniline and cyanoguanidine are handled in industrial reactors.

    Controlled Conditions: The reaction conditions, such as temperature and pH, are meticulously controlled to ensure high yield and purity.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenylbiguanide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride may be employed.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.

    Oxidation and Reduction Products: These reactions typically alter the functional groups attached to the phenyl ring or the biguanide moiety.

Comparison with Similar Compounds

4-Chlorophenylbiguanide can be compared with other similar compounds:

Conclusion

This compound is a versatile compound with significant applications in scientific research, particularly in neuropharmacology and medicinal chemistry. Its unique interactions with the 5-HT3 and α2A-adrenergic receptors make it a valuable tool for studying neurotransmission and developing potential therapeutic agents.

If you have any specific questions or need further details, feel free to ask!

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYFFCPFVMJTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201086
Record name 4-Chlorophenylbiguanide
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Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5304-59-6
Record name (4-Chlorophenyl)biguanide
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Record name 4-Chlorophenylbiguanide
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Record name 5304-59-6
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Record name 4-Chlorophenylbiguanide
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Record name 1-(4-chlorophenyl)biguanide
Source European Chemicals Agency (ECHA)
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Record name (4-CHLOROPHENYL)BIGUANIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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